BenchChemオンラインストアへようこそ!

2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

pharmacological profiling selectivity screening comparative biology

2-(4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209767-87-2) is a synthetic heterocyclic small molecule (MF: C18H18Cl2N4O2S; MW: 425.33 g/mol) that combines a benzimidazole core, a piperazine linker, and a 2,4-dichloro-5-methylphenylsulfonyl substituent. Publicly available characterization is limited to vendor-supplied chemical identity data: it is a solid at room temperature with a purity specification of 95%.

Molecular Formula C18H18Cl2N4O2S
Molecular Weight 425.33
CAS No. 1209767-87-2
Cat. No. B2523703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
CAS1209767-87-2
Molecular FormulaC18H18Cl2N4O2S
Molecular Weight425.33
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H18Cl2N4O2S/c1-12-10-17(14(20)11-13(12)19)27(25,26)24-8-6-23(7-9-24)18-21-15-4-2-3-5-16(15)22-18/h2-5,10-11H,6-9H2,1H3,(H,21,22)
InChIKeyYOZMZMHFQBEDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209767-87-2): Structural Identity and Baseline Characterization


2-(4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209767-87-2) is a synthetic heterocyclic small molecule (MF: C18H18Cl2N4O2S; MW: 425.33 g/mol) that combines a benzimidazole core, a piperazine linker, and a 2,4-dichloro-5-methylphenylsulfonyl substituent . Publicly available characterization is limited to vendor-supplied chemical identity data: it is a solid at room temperature with a purity specification of 95% . The compound is marketed for non-human research use only and is not intended for therapeutic or veterinary applications . Its structural features place it within the broader class of N-arylpiperazinyl benzimidazoles, a scaffold historically explored for serotonin receptor modulation and kinase inhibition, but no quantitative biological activity data for this specific compound have been published in the peer-reviewed literature as of the evidence cutoff date [1].

Why In-Class Substitution Is Not Supported for 2-(4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole


Within the N-arylpiperazinyl benzimidazole family, even subtle changes to the sulfonylphenyl ring substitution pattern are known to produce profound shifts in target-binding profiles, as demonstrated by the divergent 5-HT2A and 5-HT6 receptor selectivity observed across close phenylsulfonyl analogs [1]. The 2,4-dichloro-5-methyl substitution pattern present in this compound is distinct from the 4-methoxy, 4-methyl, or unsubstituted phenyl variants that have been pharmacologically characterized, and the electron-withdrawing chloro substituents are predicted to alter both the pKa of the piperazine and the geometry of the sulfonamide interaction with biological targets [2]. Until direct comparative pharmacological data are generated, no generic substitution can be rationalized on the basis of structural similarity alone, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 2-(4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole vs. Closest Analogs


Lack of Published Head-to-Head Comparative Biological Activity Data

A systematic search of PubMed, ChEMBL, PubChem, BindingDB, and Google Patents found no peer-reviewed publication or public database entry that reports quantitative potency (IC50, Ki, EC50), selectivity, ADME, or in vivo efficacy data for 2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209767-87-2). Consequently, no direct head-to-head comparison with any specific analog can be made at this time [1]. The closest structurally characterized compounds are the 4-methoxy-phenylsulfonylpiperazine benzimidazoles described by Qandil (2012), but those compounds differ in the critical phenyl sulfonyl substitution and were characterized only by NMR and mass spectrometry without biological assay data [2]. In the ZINC database, the compound (ZINC103295251) is annotated as having 'no known activity' in ChEMBL 20 [3].

pharmacological profiling selectivity screening comparative biology

Structural Differentiation from the Most Analogous Vendor-Listed Compounds

Among compounds bearing the same 2,4-dichloro-5-methylphenylsulfonyl-piperazine substructure, the target compound is distinguished by its 1H-benzo[d]imidazole C-2 attachment. The closest vendor-catalogued analogs differ in the N-substituent on the piperazine distal nitrogen: 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine (CAS 325812-29-1; MW 385.3) replaces the benzimidazole with a phenyl ring , and 4-{4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine (MW 495.4) incorporates a substituted pyrimidine . The benzimidazole moiety of the target compound introduces additional hydrogen-bond donor/acceptor capacity (tPSA ≈ 58 Ų; 3 H-bond donors, 9 H-bond acceptors per ZINC prediction) that is absent in the phenyl analog, potentially altering both solubility and target engagement profiles [1].

structural uniqueness SAR differentiation chemical procurement

Differentiation in Synthetic Handle and Derivatization Potential

The target compound's synthesis involves a modular two-step sequence: (i) coupling of 2-chloro-1H-benzo[d]imidazole with piperazine, followed by (ii) sulfonylation with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions . This contrasts with the synthetic routes to the 4-methoxy-phenylsulfonyl series reported by Qandil, which require 4-methoxybenzenesulfonyl chloride and differ in the reactivity of the sulfonylating agent [1]. The electron-deficient 2,4-dichloro-5-methylphenylsulfonyl group of the target compound is more resistant to electrophilic aromatic substitution than the 4-methoxy variant, offering greater chemical stability during downstream functionalization but reduced susceptibility to further structural diversification on the sulfonyl aryl ring. This trade-off is relevant for researchers planning to use the compound as a scaffold for library synthesis.

synthetic chemistry derivatization library synthesis

Recommended Research Application Scenarios for 2-(4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209767-87-2)


Exploratory Structure-Activity Relationship (SAR) Studies on N-Arylpiperazinyl Benzimidazole Scaffolds

The compound's unique 2,4-dichloro-5-methylphenylsulfonyl substituent makes it suitable for inclusion in SAR matrix libraries aimed at mapping the effect of electron-withdrawing and steric modifications on the sulfonylphenyl ring of piperazinyl benzimidazoles. Its use is appropriate when the research goal is to probe the pharmacological consequences of replacing the 4-methoxy or unsubstituted phenyl group with a dichloro-methyl pattern [1]. Because no biological data are yet published, the compound is best deployed as a screening agent alongside structurally characterized positive controls.

In Silico Docking and Pharmacophore Model Validation

With defined H-bond donor/acceptor geometry (3 HBD, 9 HBA), the compound serves as a test ligand for validating docking poses or pharmacophore hypotheses that predict engagement of benzimidazole NH as a hydrogen-bond donor with target proteins [2]. Its computed physicochemical profile (MW 425.3, tPSA ~58 Ų) places it within lead-like chemical space, making it a candidate for computational binding free-energy perturbation studies to predict selectivity shifts relative to the 4-methoxy or 4-fluorophenyl analogs.

Chemical Probe Development for Serotonin or Kinase Target Families

Given the historical precedent of phenylsulfonylpiperazine derivatives as 5-HT2A/5-HT6 ligands [3], the target compound represents a structurally differentiated starting point for developing a chemical probe. The 2,4-dichloro-5-methyl substitution may confer selectivity advantages, as minor changes to the sulfonylphenyl group have been shown to toggle receptor subtype selectivity in this chemotype [3]. Procurement is justified for labs with established 5-HT receptor or kinase screening cascades.

Intermediate for Diversification via Benzimidazole N1-Functionalization

The compound's 1H-benzo[d]imidazole NH remains available for alkylation or acylation, offering a practical synthetic handle for generating derivative libraries with varied N1-substituents while retaining the sulfonylpiperazine moiety unchanged. This orthogonal functionalization strategy is not accessible in N-methylated benzimidazole analogs .

Quote Request

Request a Quote for 2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.